14-beta-Bromoacetamidomorphine is a synthetic compound derived from morphine, classified as an opioid. It is primarily used in pharmacological research to study opioid receptors and their binding properties. This compound is notable for its ability to selectively target high-affinity opioid binding sites, making it a valuable tool in the exploration of opioid pharmacology.
This compound is synthesized from morphine through specific chemical modifications. It has been studied extensively for its binding characteristics and pharmacological effects, particularly in relation to its interaction with opioid receptors.
14-beta-Bromoacetamidomorphine belongs to the class of compounds known as opioid receptor ligands, specifically targeting the mu-opioid receptor. It is categorized under synthetic opioids due to its derivation from natural opiates.
The synthesis of 14-beta-Bromoacetamidomorphine involves several steps, typically starting from morphine. The key steps include:
These reactions are conducted under controlled laboratory conditions to ensure high purity and yield. The synthesis can be achieved through various organic chemistry techniques, including nucleophilic substitution reactions.
The molecular formula of 14-beta-Bromoacetamidomorphine is C17H20BrN3O3. Its molecular weight is approximately 392.26 g/mol. The structure consists of a morphinan backbone with a bromoacetamido side chain at the 14-beta position.
The compound's structure can be visualized through chemical drawing software or databases that provide 2D and 3D representations.
14-beta-Bromoacetamidomorphine participates in various chemical reactions, primarily involving its interaction with opioid receptors. Key reactions include:
These reactions are crucial for understanding the pharmacodynamics and therapeutic potential of the compound.
The mechanism of action of 14-beta-Bromoacetamidomorphine involves its selective binding to mu-opioid receptors in the central nervous system. Upon binding:
The irreversible inhibition observed with this compound indicates that it may permanently alter receptor availability or function at high concentrations .
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
14-beta-Bromoacetamidomorphine has several scientific applications:
14β-Bromoacetamidomorphine (BAM) is systematically named according to IUPAC conventions as: (5α,6α)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol 14β-(2-bromoacetamide). This nomenclature precisely defines its stereochemistry, ring fusion, and substituent position [4]. The molecular formula C₁₉H₂₁BrN₂O₄ reflects the core morphine structure (C₁₇H₁₉NO₃) modified by the addition of a bromoacetamido group (C₂H₂BrNO) at the C-14 position, resulting in a molecular mass of 421.29 g/mol. This derivative retains morphine's pentacyclic phenanthrene backbone while introducing a reactive electrophilic side chain at the C-14β position [1] [4].
Table 1: Molecular Comparison of Morphine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Morphine | C₁₇H₁₉NO₃ | 285.34 | Phenolic OH at C3, alcoholic OH at C6 |
14β-Bromoacetamidomorphine | C₁₉H₂₁BrN₂O₄ | 421.29 | Bromoacetamido group at C14β position |
Codeine | C₁₈H₂₁NO₃ | 299.37 | Methoxy group at C3 |
The bromoacetamido moiety confers distinctive chemical properties, including electrophilicity and affinity labeling capabilities. This functional group enables covalent binding to nucleophilic residues (particularly cysteine thiols) in opioid receptor binding pockets, making BAM an indispensable tool for studying receptor topography [2] [4]. The molecular complexity arises from the fusion of the bromoacetamide group with the stereochemically rigid morphine scaffold, creating a structurally unique pharmacological probe.
The β-orientation of the bromoacetamido group at C-14 is the defining stereochemical feature governing BAM's biological activity and receptor interaction. This configuration positions the substituent axially relative to the morphine C-ring, projecting it toward the receptor's sulfhydryl groups [6]. Synthetic access to this stereoisomer requires specific methodologies, typically involving thebaine as the starting material due to its C14-C15 unsaturation [4] [7].
The key synthetic pathway involves:
The stereochemical integrity at C-14β is preserved throughout this sequence, with X-ray crystallographic studies confirming the β-disposition of the bromoacetamido group. This orientation creates optimal spatial alignment with cysteine residues in the μ-opioid receptor's binding pocket, facilitating covalent bond formation through nucleophilic substitution [2] [6]. Molecular modeling demonstrates that α-substituted analogues cannot achieve this spatial complementarity, explaining their diminished receptor affinity. The C-14β configuration also influences solvolytic reactivity, with the bromoacetamido group displaying enhanced electrophilicity due to conformational strain in the morphine C-ring [6].
Table 2: Functional Group Modifications and Biological Effects
Modification Site | Functional Group Change | Receptor Affinity Change | Functional Consequence |
---|---|---|---|
C-14β position | Hydrogen → Bromoacetamido | 3-5-fold decrease vs morphine | Enables irreversible μ-receptor binding |
C-3 position | Phenolic OH → Methoxy (codeine) | 10-12-fold decrease | Reduced analgesic potency |
C-6 position | Alcoholic OH → Acetyl | Increased lipophilicity | Enhanced blood-brain barrier penetration |
While single-crystal X-ray diffraction data for BAM remains limited in the available literature, its structural analogs and synthetic precursors provide insight into its molecular conformation. The morphine core maintains its characteristic T-shape with the piperidine ring adopting a chair conformation and the bromoacetamido group extending perpendicularly from C-14 [6]. Spectroscopic characterization provides comprehensive identification:
Phenolic O-H: 3200-3550 cm⁻¹ (broad) [4]
Nuclear Magnetic Resonance:
¹³C NMR: Characteristic signals include the C-14β carbon at δ 50-55 ppm, the bromoacetamido carbonyl at δ 165-170 ppm, and the -CH₂Br carbon at δ 28-32 ppm [2] [4]
Mass Spectrometry: Electron ionization (EI-MS) shows the molecular ion cluster at m/z 420/422 (1:1 intensity ratio from ⁷⁹Br/⁸¹Br isotopes) with key fragments at m/z 285 (loss of bromoacetamide) and m/z 215 (morphinan core after cleavage of the ether bridge) [1].
These spectroscopic signatures collectively confirm the molecular architecture and distinguish BAM from other morphine derivatives. The bromoacetamido group significantly alters the compound's electronic properties, increasing its polarity while maintaining sufficient lipophilicity for membrane penetration in biological systems.
BAM occupies a unique pharmacological niche among morphine derivatives due to its irreversible binding mechanism rather than conventional reversible receptor interactions:
Receptor Affinity and Selectivity: BAM exhibits a 3-5-fold decrease in binding affinity (IC₅₀ = 10-15 nM) compared to morphine (IC₅₀ = 2-5 nM) for μ-opioid receptors [4] [7]. This moderate affinity reduction results from steric hindrance by the bulky bromoacetamido group. However, BAM maintains morphine's receptor selectivity profile, showing negligible binding to δ- and κ-opioid receptors at concentrations below 100 nM. The compound's binding kinetics shift dramatically with incubation time—extending exposure from 15 to 30 minutes transforms reversible binding into irreversible inhibition [2] [4].
Irreversible Binding Mechanism: Pretreatment with dithiothreitol (DTT) is required for covalent binding, reducing disulfide bonds to expose sulfhydryl groups at the μ-receptor binding site. BAM specifically alkylates a critical cysteine residue in the extracellular loop of the μ-opioid receptor, irreversibly blocking 90% of [³H]DAGO binding while sparing δ- and κ-receptor binding [2]. Protection studies demonstrate that morphine and naloxone partially prevent this alkylation by sterically blocking access to the nucleophilic cysteine, confirming target specificity [2] [4].
Ring Modifications and Activity: Structural comparisons reveal critical structure-activity relationships:
Table 3: Comparative Receptor Binding Profiles
Compound | μ-Receptor IC₅₀ (nM) | Receptor Selectivity | Binding Mechanism | Functional Outcome |
---|---|---|---|---|
Morphine | 2-5 | μ > δ > κ | Reversible | Analgesia, respiratory depression |
14β-Bromoacetamidomorphine | 10-15 | μ-selective | Irreversible | Permanent μ-receptor blockade |
Codeine | 50-100 | μ > δ > κ | Reversible | Weak prodrug requiring metabolism |
Naloxone | 1-3 | μ antagonist | Reversible | Competitive receptor antagonism |
The irreversible binding mechanism distinguishes BAM pharmacologically from conventional opioid agonists and antagonists. While it lacks therapeutic utility as an analgesic due to its covalent binding nature, it provides an essential molecular tool for probing μ-receptor structure, function, and distribution in neural tissues [2] [4].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7